ML350 ML350 ML350 , also known as CYM-50202, is an antagonist of KOR (IC50 = 12.6 nM) with good and moderate selectivity against the DOR and MOR. CYM-50202 displayed high solubility, an encouraging pharmacokinetic (PK) profile in rat, and excellent CNS penetration. Perhaps more importantly, CYM-50202 did not display long lasting pharmacodynamic effects observed with prototypical KOR antagonists.
Brand Name: Vulcanchem
CAS No.: 1565852-90-5
VCID: VC0535765
InChI: InChI=1S/C18H26BrN3O3/c1-25-18(24)14-9-12(19)10-20-17(14)22-8-7-15(16(23)11-22)21-13-5-3-2-4-6-13/h9-10,13,15-16,21,23H,2-8,11H2,1H3/t15-,16-/m0/s1
SMILES: O=C(C1=CC(Br)=CN=C1N2C[C@H](O)[C@@H](NC3CCCCC3)CC2)OC
Molecular Formula: C18H26BrN3O3
Molecular Weight: 412.32

ML350

CAS No.: 1565852-90-5

Inhibitors

VCID: VC0535765

Molecular Formula: C18H26BrN3O3

Molecular Weight: 412.32

Purity: >98% (or refer to the Certificate of Analysis)

ML350 - 1565852-90-5

CAS No. 1565852-90-5
Product Name ML350
Molecular Formula C18H26BrN3O3
Molecular Weight 412.32
IUPAC Name Methyl 5-bromo-2-[trans-4-(cyclohexylamino)-3-hydroxypiperidin-1-yl]pyridine-3-carboxylate
Standard InChI InChI=1S/C18H26BrN3O3/c1-25-18(24)14-9-12(19)10-20-17(14)22-8-7-15(16(23)11-22)21-13-5-3-2-4-6-13/h9-10,13,15-16,21,23H,2-8,11H2,1H3/t15-,16-/m0/s1
Standard InChIKey AJYHHWYDOWTOKZ-HOTGVXAUSA-N
SMILES O=C(C1=CC(Br)=CN=C1N2C[C@H](O)[C@@H](NC3CCCCC3)CC2)OC
Appearance Solid powder
Description ML350 , also known as CYM-50202, is an antagonist of KOR (IC50 = 12.6 nM) with good and moderate selectivity against the DOR and MOR. CYM-50202 displayed high solubility, an encouraging pharmacokinetic (PK) profile in rat, and excellent CNS penetration. Perhaps more importantly, CYM-50202 did not display long lasting pharmacodynamic effects observed with prototypical KOR antagonists.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms ML350; ML-350; ML 350; SR2311; SR-2311; SR 2311; CYM-50202; CYM 50202; CYM50202;
Reference 1: Guerrero M, Urbano M, Brown SJ, Cayanan C, Ferguson J, Cameron M, Devi LA, Roberts E, Rosen H. Optimization and characterization of an opioid kappa receptor (OPRK1) antagonist. 2013 Apr 15 [updated 2014 Sep 18]. Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. Available from http://www.ncbi.nlm.nih.gov/books/NBK179827/ PubMed PMID: 24479196.
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator